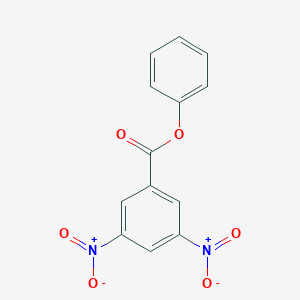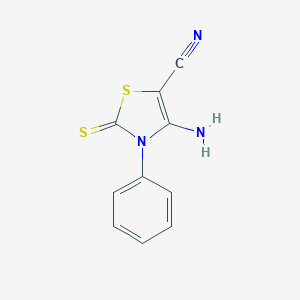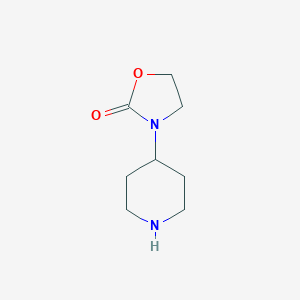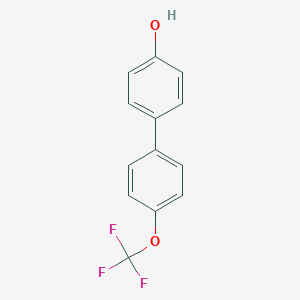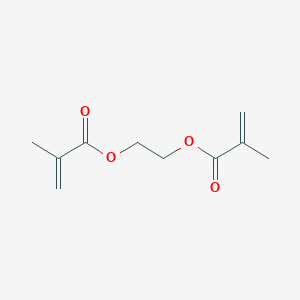![molecular formula C9H17N B180396 6-Azaspiro[4.5]decane CAS No. 177-17-3](/img/structure/B180396.png)
6-Azaspiro[4.5]decane
Descripción general
Descripción
6-Azaspiro[4.5]decane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing a nitrogen atom. This compound is notable for its unique structural framework, which has garnered significant interest in the fields of organic synthesis and medicinal chemistry. The spirocyclic structure imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and development.
Mecanismo De Acción
Target of Action
6-Azaspiro[4.5]decane is a structural component of several marine alkaloids, including halichlorine and pinnaic acid . These alkaloids have been found to interact with various biological targets. For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) . On the other hand, pinnaic acid has been found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .
Mode of Action
For example, the inhibition of VCAM-1 by halichlorine can potentially be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. For instance, the inhibition of VCAM-1 by halichlorine affects the adhesion of leukocytes to the vascular endothelium, a key process in the development of atherosclerosis . Similarly, the inhibition of cPLA2 by pinnaic acid affects the production of arachidonic acid and its metabolites, which play a crucial role in inflammation and other physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its presence in various marine alkaloids with wide-ranging biological effects . For example, the inhibition of VCAM-1 by halichlorine can reduce the adhesion of leukocytes to the vascular endothelium, potentially mitigating the progression of atherosclerosis .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-Azaspiro[4.5]decane are largely derived from its unique structure. The compound’s unique structure and potentially valuable biological activity have prompted strong synthetic interest .
Cellular Effects
The cellular effects of this compound are diverse and significant. For instance, it has been found to inhibit the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), which can be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound demonstrates a wide range of biological effects, suggesting that it may have significant long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to significantly inhibit the production of interleukin 6 (IL-6) and inflammation in rat arthritis and autoimmune animal models .
Metabolic Pathways
Given its biochemical properties and cellular effects, it is likely that it interacts with various enzymes and cofactors .
Transport and Distribution
Given its biochemical properties and cellular effects, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane typically involves the construction of the spirocyclic framework through various synthetic strategies. One common method is the [2,3]-Stevens rearrangement, which efficiently constructs the this compound skeleton . Another approach involves the use of radical chemistry, where intramolecular hydrogen atom transfer (HAT) processes are employed to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 6-Azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
6-Azaspiro[4.5]decane has a broad range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
- 1-Thia-4-azaspiro[4.5]decane
- 1-Oxa-6-azaspiro[4.5]decane
- 2-Azaspiro[4.5]decane
Comparison: 6-Azaspiro[45]decane is unique due to its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological propertiesFor example, 1-Thia-4-azaspiro[4.5]decane contains a sulfur atom, which can influence its chemical behavior and biological activity .
Propiedades
IUPAC Name |
6-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEQFLLZBBTQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626578 | |
| Record name | 6-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-17-3 | |
| Record name | 6-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


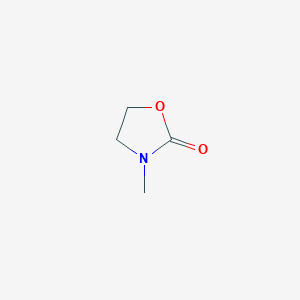

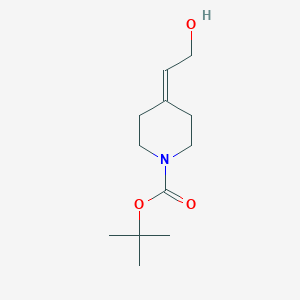
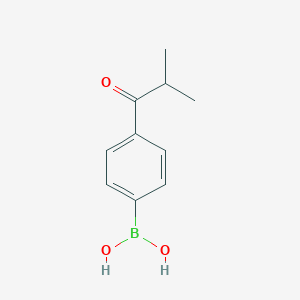
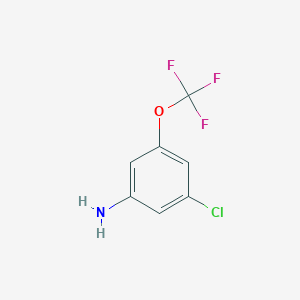
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)
